2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl-
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Overview
Description
2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl- is a chemical compound with the molecular formula C13H21O and a molecular weight of 193.31 g/mol . It is also known by other names such as octahydro-8,8-dimethylnaphthalene-2-carbaldehyde . This compound is characterized by its unique structure, which includes a naphthalene ring system that is fully hydrogenated and substituted with two methyl groups at the 8th position and an aldehyde group at the 2nd position .
Preparation Methods
The synthesis of 2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl- can be achieved through various synthetic routes. One common method involves the hydrogenation of 2-naphthaldehyde in the presence of a catalyst such as palladium on carbon under high pressure and temperature conditions . The reaction typically proceeds as follows:
Hydrogenation: 2-naphthaldehyde is subjected to hydrogenation using as a catalyst.
Methylation: The resulting product is then methylated using in the presence of a base such as .
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form using oxidizing agents such as or .
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, , using reducing agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and nucleophiles for substitution reactions .
Scientific Research Applications
2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl- can be compared with other similar compounds such as:
2-Naphthalenecarboxaldehyde: Lacks the hydrogenation and methylation present in the octahydro-8,8-dimethyl derivative.
Octahydro-8,8-dimethylnaphthalene: Lacks the aldehyde functional group.
2-Naphthalenemethanol: Contains a hydroxyl group instead of an aldehyde group.
The uniqueness of 2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl- lies in its fully hydrogenated naphthalene ring system with specific methyl and aldehyde substitutions, which confer distinct chemical and biological properties .
Properties
CAS No. |
68738-94-3 |
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Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
8,8-dimethyl-6,7-dihydro-5H-naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C13H16O/c1-13(2)7-3-4-11-6-5-10(9-14)8-12(11)13/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI Key |
HJLINOOPKOQYJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1C=C(C=C2)C=O)C |
Origin of Product |
United States |
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